molecular formula C11H9NO B1322579 2-(Quinolin-3-YL)acetaldehyde CAS No. 545423-95-8

2-(Quinolin-3-YL)acetaldehyde

Cat. No. B1322579
M. Wt: 171.19 g/mol
InChI Key: VBDZVURSSPHSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-3-yl)acetaldehyde is a compound that can be derived from quinoline, a heterocyclic aromatic organic compound with a structure related to naphthalene, with a benzene ring fused to pyridine at two adjacent carbon atoms. The compound is an aldehyde derivative of quinoline, which implies the presence of an aldehyde functional group (-CHO) attached to the quinoline at the 3-position.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol . This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.

Another study describes a Povarov-type reaction that utilizes aryl(alkyl)acetaldehydes as alkene surrogates to synthesize 2-acyl-3-aryl(alkyl)quinolines . This reaction involves a synergistic I2/amine promotion and could potentially be used to synthesize 2-(Quinolin-3-yl)acetaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule. The structure of related quinoline derivatives has been confirmed using various analytical techniques such as IR, NMR, MS, and elemental analysis .

Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile . Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity. The compound's solubility in various solvents and its melting point would also be important physical properties to consider. While specific data on 2-(Quinolin-3-yl)acetaldehyde is not provided, studies on similar compounds can offer insights into its behavior .

Scientific Research Applications

Alkaloids from Catecholamines in Adrenal Tissue

A study by Cohen & Collins (1970) in "Science" found that epinephrine and norepinephrine can react with acetaldehyde to form tetrahydroisoquinoline alkaloids. This reaction, observed in cow adrenal glands, may have implications for behavior changes during and after alcohol ingestion (Cohen & Collins, 1970).

Advances in Chemistry of Quinoline Derivatives

Hamama et al. (2018) in "RSC Advances" reviewed recent research on 2-chloroquinoline-3-carbaldehyde and related analogs, including synthesis techniques and their biological evaluations (Hamama et al., 2018).

Synthesis of Quinoline Derivatives

Kobayashi et al. (2004) described a novel quinoline synthesis using 2-isocyanostyrene derivatives and aldehydes. This process resulted in quinoline derivatives with different substituents, indicating potential versatility in synthesis methods (Kobayashi et al., 2004).

Allosteric HIV-1 Integrase Inhibitors

A study by Kessl et al. (2012) in "The Journal of Biological Chemistry" found that 2-(quinolin-3-yl) acetic acid derivatives act as allosteric inhibitors of HIV-1 integrase, thereby inhibiting viral replication. This suggests their potential as antiretroviral compounds (Kessl et al., 2012).

Novel Quinolines and Antibacterial Activity

Chabukswar et al. (2012) synthesized chalcone derivatives from 8-hydroxyquinoline and evaluated their antibacterial activity. This highlights potential applications of quinoline derivatives in antimicrobial treatments (Chabukswar et al., 2012).

PDGF Receptor Tyrosine Kinase Inhibitors

Maguire et al. (1994) in "Journal of Medicinal Chemistry" developed 3-substituted quinoline derivatives as inhibitors of platelet-derived growth factor receptor tyrosine kinase, indicating their potential in targeted cancer therapies (Maguire et al., 1994).

Safety And Hazards

The safety and hazards of 2-(Quinolin-3-YL)acetaldehyde are not explicitly mentioned in the search results. For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) of the compound .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .

properties

IUPAC Name

2-quinolin-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDZVURSSPHSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627128
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-3-YL)acetaldehyde

CAS RN

545423-95-8
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinolin-3-YL)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Quinolin-3-YL)acetaldehyde
Reactant of Route 3
2-(Quinolin-3-YL)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Quinolin-3-YL)acetaldehyde
Reactant of Route 5
2-(Quinolin-3-YL)acetaldehyde
Reactant of Route 6
2-(Quinolin-3-YL)acetaldehyde

Citations

For This Compound
4
Citations
J Xiang, M Wang, Y Sun, A Wu - … Reactions: Synthesis of …, 2017 - books.google.com
The evolution of molecules on Earth for nearly 3.8 billion years gives us a great opportunity to read incalculable chemical structures with diversity, versatility, and functionality. Over the …
Number of citations: 0 books.google.com
M Brindisi, C Ulivieri, G Alfano, S Gemma… - European journal of …, 2019 - Elsevier
Microtubule-targeting agents (MTAs) are a class of clinically successful anti-cancer drugs. The emergence of multidrug resistance to MTAs imposes the need for developing new MTAs …
Number of citations: 33 www.sciencedirect.com
Y Zhu, Z Fei, M Liu, F Jia, A Wu - Organic letters, 2013 - ACS Publications
An efficient one-pot synthetic protocol has been proposed for the synthesis of luntonin F from easily available starting materials. Through a rational logical design, multifundamental …
Number of citations: 143 pubs.acs.org
TJ Laughlin, JS Yoo, RS Mohan - … Reactions: Synthesis of …, 2017 - books.google.com
Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective because they reduce the number of synthetic steps and eliminate waste products. Herein …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.